3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide
Description
The compound 3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a synthetic propanamide derivative characterized by a substituted benzyloxyimino group and a difluorophenylamide moiety.
Properties
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(2,4-difluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F2N2O2/c17-12-3-1-10(7-13(12)18)9-24-21-6-5-16(23)22-15-4-2-11(19)8-14(15)20/h1-4,6-8H,5,9H2,(H,22,23)/b21-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWIQBNSCSIZKG-MPUCSWFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON=CCC(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide typically involves the following steps:
Formation of 3,4-Dichlorobenzylamine: : Start with the amination of 3,4-dichlorobenzyl chloride under mild conditions using an appropriate amine donor.
Introduction of Difluorophenyl Group: : Conduct a Friedel-Crafts acylation using 2,4-difluorobenzoyl chloride, catalyzed by a Lewis acid.
Oximination Process: : Oxidize the intermediate to introduce the oxime group, forming the final compound.
Industrial Production Methods: Industrial synthesis follows a scaled-up version of the lab procedure with optimized reaction conditions, including the use of continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: : Reduction reactions typically yield amine derivatives.
Substitution: : It readily undergoes nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: : Reactions with nucleophiles such as amines or thiols under mild conditions are prevalent.
Major Products:
Oxidation: : Quinone derivatives.
Reduction: : Amines and related derivatives.
Substitution: : Substituted benzyl and amide derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for potential therapeutic uses, particularly in areas like oncology and antimicrobial treatments, due to its unique ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as resistance to degradation or specific catalytic activities.
Mechanism of Action
3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide exerts its effects through a multifaceted mechanism:
Molecular Targets: : Interacts with specific enzymes and receptors.
Pathways Involved: : Modulates various biochemical pathways, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of this compound can be contextualized through comparisons with analogs differing in substitution patterns (Table 1).
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Impact of Substitution Patterns on Activity
A. Benzyl Group Modifications :
- 3,4-Dichlorobenzyl (Target Compound vs.
- 2,4-Dichlorobenzyl (): This substitution may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
B. Phenyl Group Modifications :
- 2,4-Difluorophenyl (Target Compound vs. ): Fluorine’s electron-withdrawing effects improve metabolic stability and binding to fungal targets (e.g., CYP51 in azole-resistant strains) .
- 3,4-Dichlorophenyl (): Chlorine atoms enhance oxidative stability but may reduce solubility, limiting bioavailability.
Biological Activity
The compound 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article aims to present a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Dichlorobenzyl group : This moiety may contribute to the compound's biological activity through interactions with biological targets.
- Difluorophenyl group : The presence of fluorine atoms can enhance lipophilicity and bioactivity.
- Propanamide backbone : This structural feature is common in many bioactive compounds.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a fungicide. Its effectiveness in controlling harmful microorganisms, especially fungi, positions it as a promising candidate for agricultural applications.
Table 1: Summary of Biological Activities
Case Study 1: Fungicidal Properties
In a study focused on agricultural applications, the compound was tested against several fungal strains. Results showed that it inhibited fungal growth effectively at low concentrations, making it suitable for use in crop protection. The study highlighted the compound's potential to be used in combination with other fungicides to enhance efficacy and reduce resistance development among pathogens .
Case Study 2: Anticancer Activity
A separate investigation assessed the anticancer properties of the compound. It was found to induce cell cycle arrest in human cancer cell lines at concentrations ranging from 30-40 μM. This arrest was associated with a decrease in key regulatory proteins such as Cdc2 and cyclin B1, indicating a mechanism that could be exploited for cancer therapy .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 21.25 | Cell cycle arrest at G0/G1 phase |
| HMCCLM3 | 29.07 | Induction of apoptosis via caspase-3 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Cell Cycle Regulation : The compound's interference with cyclin-dependent kinases (CDKs) suggests it may effectively halt the proliferation of cancer cells.
- Fungal Inhibition : Its structural components allow for effective binding to fungal enzymes or receptors, disrupting their normal function and leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
